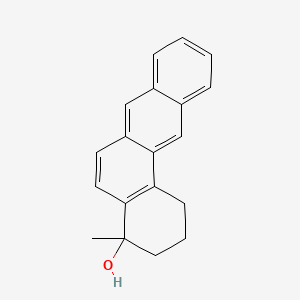![molecular formula C17H32OSi B14342422 [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane CAS No. 104875-64-1](/img/structure/B14342422.png)
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H32OSi. This compound is characterized by the presence of a cyclohexylethynyl group attached to a silicon atom, which is further bonded to three propan-2-yl groups. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane typically involves the reaction of cyclohexylethynyl alcohol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can undergo substitution reactions where the cyclohexylethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules, which can then participate in various chemical reactions. The presence of the cyclohexylethynyl group allows for specific interactions with target molecules, enhancing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(propan-2-yl)silanethiol: This compound has a similar structure but contains a thiol group instead of an ethynyl group.
Tri(propan-2-yl)silane: This compound lacks the cyclohexylethynyl group, making it less reactive in certain chemical reactions.
Cyclohexylethynyltri(propan-2-yl)silane: This compound is similar but has different substituents on the silicon atom.
Uniqueness
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane is unique due to the presence of the cyclohexylethynyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
104875-64-1 |
|---|---|
Formule moléculaire |
C17H32OSi |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2-cyclohexylethynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H32OSi/c1-14(2)19(15(3)4,16(5)6)18-13-12-17-10-8-7-9-11-17/h14-17H,7-11H2,1-6H3 |
Clé InChI |
VAEADZRGOBDWEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC#CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




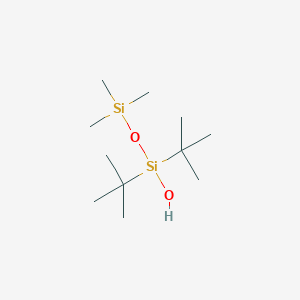


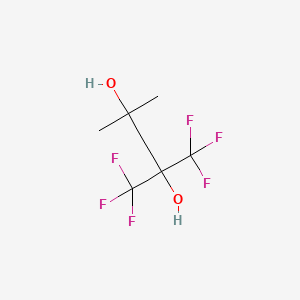
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
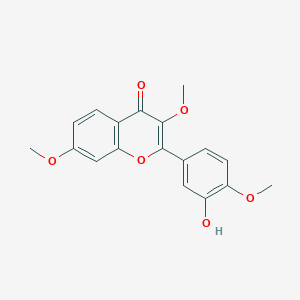
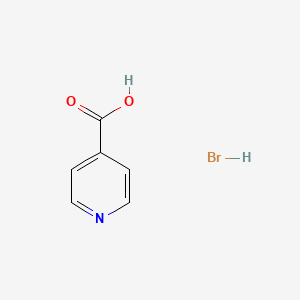
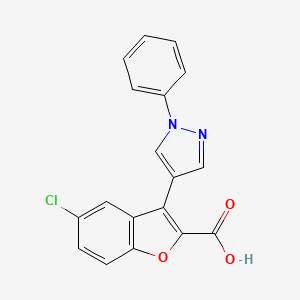
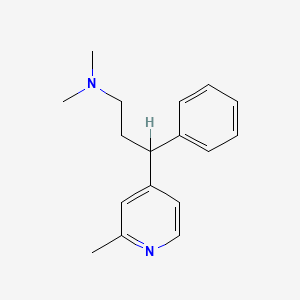
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
